5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S/c1-11-2-7-14-16(10-11)25-19(22-14)12-3-5-13(6-4-12)21-18(23)15-8-9-17(20)24-15/h2-10H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXCMFADRUIKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Coupling Reaction: The final step involves the coupling of the brominated benzothiazole derivative with furan-2-carboxylic acid or its derivatives under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations :
Implications for Target Compound :
- Bromine’s electron-withdrawing effect may enhance stability or binding, as seen in brominated kinase inhibitors (e.g., vemurafenib analog in ) .
Q & A
Q. What synthetic methodologies are commonly employed for 5-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]furan-2-carboxamide?
The synthesis typically involves multi-step routes:
- Step 1: Formation of the 6-methyl-1,3-benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted acetophenones under acidic conditions .
- Step 2: Coupling of the benzothiazole intermediate with 5-bromofuran-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond .
- Step 3: Purification via column chromatography and crystallization for structural validation . Reaction optimization focuses on temperature control (e.g., 0–5°C for coupling) and solvent selection (DMF or THF) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound’s structure?
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., bromine on furan, methyl on benzothiazole) and amide bond formation .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 429.0) .
- X-ray Crystallography: Programs like SHELXL or SIR97 resolve crystal packing and torsion angles, critical for conformational analysis.
- IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Q. What physicochemical properties influence its solubility and stability?
- LogP: ~3.2 (predicted), indicating moderate lipophilicity, suitable for cell permeability .
- Hydrogen Bonding: The carboxamide and benzothiazole nitrogen act as acceptors/donors, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
- Thermal Stability: Decomposition above 250°C (DSC/TGA data), requiring storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How do structural modifications (e.g., bromo vs. nitro groups) impact biological activity?
- Bromo Substituent: Enhances electrophilicity, improving interactions with nucleophilic enzyme residues (e.g., cysteine proteases) . In analogues, replacing bromine with nitro groups reduces IC₅₀ by 40% in kinase inhibition assays .
- Benzothiazole Methyl Group: Steric hindrance from the 6-methyl group alters binding pocket occupancy, as shown in molecular docking studies with EGFR .
- SAR Insights: Comparative studies with sulfonamide derivatives (e.g., ) highlight the necessity of the furan-carboxamide backbone for antimicrobial activity .
Q. What experimental strategies resolve contradictions in reported biological data?
- Assay Standardization: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic Stability Tests: Liver microsome assays differentiate true activity from artifacts caused by rapid degradation .
- Co-crystallization: Resolve target binding modes (e.g., using SHELX-refined structures) to validate hypothesized mechanisms .
Q. Which computational tools predict binding interactions with therapeutic targets?
- Molecular Dynamics (MD): Simulations in GROMACS assess stability of ligand-protein complexes (e.g., with 11β-HSD1, as in ) .
- QSAR Models: Utilize descriptors like polar surface area and H-bond count to optimize bioactivity .
- Docking Software (AutoDock/Vina): Predict binding affinities to kinases or DNA gyrase, corroborated by crystallographic data .
Q. How is crystallographic data processed to confirm molecular conformation?
- Data Collection: High-resolution (<1.0 Å) synchrotron data reduces phase errors .
- Structure Solution: SIR97 or SHELXD for initial phasing, followed by refinement in SHELXL with anisotropic displacement parameters.
- Visualization: ORTEP-3 generates thermal ellipsoid plots to highlight conformational flexibility (e.g., furan ring torsion) .
Q. What in vitro models are used to evaluate its anticancer potential?
- Cell Viability Assays: MTT tests on cancer lines (e.g., MCF-7, A549) with IC₅₀ values compared to cisplatin .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., PI3Kα) measure ATP-competitive binding .
- Apoptosis Markers: Western blotting for caspase-3/9 activation in treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
